Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-

説明

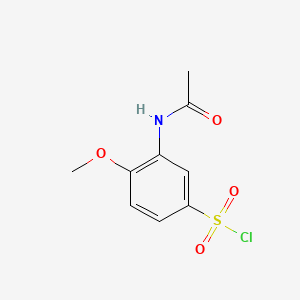

Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- is a useful research compound. Its molecular formula is C9H10ClNO4S and its molecular weight is 263.7 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- (CAS Number: 263.69 g/mol) is a compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and implications for pharmacological applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of benzenesulfonyl chloride derivatives typically involves the reaction of substituted benzenes with sulfonyl chlorides. The specific compound, 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride, can be synthesized through a multi-step process involving the acetylation of an amine followed by sulfonylation.

Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide, including those related to benzenesulfonyl chloride, exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds derived from benzenesulfonamide showed varying degrees of activity against bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.63 mg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamide derivatives has been well-documented. In vivo studies have shown that these compounds can significantly inhibit inflammation in models such as carrageenan-induced rat paw edema, with inhibition rates reaching up to 94.69% at specific time intervals .

Table 2: Anti-inflammatory Efficacy of Selected Compounds

| Compound | Inhibition Rate (%) | Time (hours) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4b | 87.83 | 3 |

3. Cardiovascular Effects

Recent studies have explored the effects of benzenesulfonamide derivatives on cardiovascular parameters such as perfusion pressure and coronary resistance using isolated rat heart models. One derivative, specifically designed to interact with calcium channels, demonstrated a significant reduction in both perfusion pressure and coronary resistance compared to control substances .

Case Studies

Case Study: Effects on Perfusion Pressure

In a controlled experiment involving various benzenesulfonamide derivatives, it was observed that the compound 4-(2-amino-ethyl)-benzenesulfonamide notably decreased perfusion pressure over time, indicating its potential as a cardiovascular agent . The results suggested an interaction with calcium channels which could lead to therapeutic applications in managing hypertension.

科学的研究の応用

Chromatographic Applications

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A specific method involves utilizing a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. For applications compatible with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Pharmaceutical Development

Synthesis of Opioid Receptor Agonists

Research has indicated that modifications to the benzene ring of benzenesulfonyl chloride derivatives can lead to the development of novel opioid receptor agonists. For instance, structural variations incorporating methoxy groups have been shown to influence the affinity and selectivity of compounds at μ and κ opioid receptors. These findings suggest that benzenesulfonyl chloride derivatives could serve as important intermediates in synthesizing new analgesics with optimized receptor interactions .

Synthesis of Bioactive Compounds

Precursor in Organic Synthesis

Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-, is utilized as a reagent in the synthesis of various bioactive molecules. Its ability to undergo sulfonylation reactions makes it a valuable building block for creating complex organic structures. This application is particularly relevant in medicinal chemistry where the synthesis of compounds with therapeutic potential is crucial.

Case Study 1: Pharmacokinetics Analysis

In a study examining the pharmacokinetics of benzenesulfonyl chloride derivatives, researchers employed HPLC to evaluate the compound's behavior in biological systems. The results demonstrated that modifications to the compound's structure significantly affected its absorption and distribution profiles in vivo, underscoring the importance of structural optimization in drug design.

Case Study 2: Opioid Receptor Interaction Studies

Another investigation focused on the interaction of synthesized analogs derived from benzenesulfonyl chloride with opioid receptors. The study revealed that certain derivatives exhibited enhanced selectivity and potency at specific receptor subtypes, suggesting their potential as therapeutic agents for pain management .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chromatography | Used in HPLC for analysis and purification; scalable methods developed for pharmacokinetics studies |

| Pharmaceutical Development | Serves as a precursor for synthesizing opioid receptor agonists; influences affinity/selectivity |

| Organic Synthesis | Acts as a reagent for sulfonylation reactions; important in creating complex organic molecules |

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a highly reactive electrophilic site, enabling nucleophilic displacement with amines, alcohols, and thiols.

Key Reactions:

-

Sulfonamide Formation :

Reacts with primary or secondary amines to form sulfonamides. For example:Conditions : Triethylamine (TEA) or pyridine as a base to neutralize HCl, dichloromethane (DCM) as solvent, 0–25°C.

-

Sulfonate Ester Synthesis :

Reacts with alcohols (ROH) to yield sulfonate esters:Conditions : Anhydrous DCM, catalytic TEA, reflux.

Table 1: Nucleophilic Substitution Outcomes

| Nucleophile | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Ethanol | Sulfonate ester | 82 | DCM, TEA, 25°C | |

| Piperidine | Sulfonamide | 78 | DMF, TEA, 0°C |

Hydrolysis to Sulfonic Acids

The sulfonyl chloride hydrolyzes in aqueous media to form the corresponding sulfonic acid:

Conditions : Proceeds at room temperature; accelerated under basic conditions (pH > 10).

Radical Addition–Elimination Reactions

Recent advances highlight the compound’s utility in photoredox-catalyzed reactions. Under visible light, it reacts with allyl bromides to form allylic sulfones via a radical pathway:

Mechanism :

-

Radical Initiation : Photocatalyst generates sulfonyl radical () from the chloride.

-

Addition : Radical adds to allyl bromide, forming a brominated intermediate.

-

Elimination : Loss of HBr yields the allylic sulfone.

Table 2: Allylic Sulfone Synthesis

| Allyl Bromide | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Allyl bromide | ArSO₂CH₂CH=CH₂ | 85 | |

| Crotyl bromide | ArSO₂CH(CH₃)CH=CH₂ | 72 |

Acetylamino Group Reactivity:

-

Hydrolysis : The acetylamino group can hydrolyze to an amine under acidic or basic conditions, altering electronic properties of the aromatic ring.

Methoxy Group Effects:

-

Electronic Influence : The electron-donating methoxy group deactivates the benzene ring toward electrophilic substitution but stabilizes intermediates in free-radical reactions .

Comparative Reactivity Insights

-

Sulfonyl Chloride vs. Other Electrophiles : The sulfonyl chloride exhibits higher reactivity compared to sulfonate esters due to the superior leaving-group ability of chloride ().

-

Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reaction rates due to steric hindrance at the sulfonyl center.

特性

IUPAC Name |

3-acetamido-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKMAUKQDRAOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063163 | |

| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3746-67-6 | |

| Record name | 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3746-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-4-methoxybenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。